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Introduction
Deucrictibant, formerly known as PHA121, is an orally bioavailable small molecule that acts

as a potent and selective competitive antagonist of the bradykinin B2 receptor. Developed by

Pharvaris, it is an investigational drug being evaluated for both the on-demand treatment and

prophylactic prevention of attacks in patients with hereditary angioedema (HAE).[1] HAE is a

rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling

in various parts of the body, which can be life-threatening. The underlying cause of HAE is

often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to excessive

production of bradykinin, a potent vasodilator that increases vascular permeability.[1]

Deucrictibant directly targets the bradykinin B2 receptor, the primary mediator of bradykinin's

inflammatory effects, offering a promising therapeutic strategy for HAE.[1] The U.S. Food and

Drug Administration (FDA) has granted Deucrictibant orphan drug designation for the

treatment of bradykinin-mediated angioedema.[1]

Two distinct formulations of Deucrictibant are under development to address the different

needs of HAE patients:

PHVS416: An immediate-release softgel capsule designed for the rapid-onset, on-demand

treatment of acute HAE attacks.[2]
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PHVS719: An extended-release tablet intended for once-daily prophylactic administration to

prevent the occurrence of HAE attacks.[3]

This technical guide provides a comprehensive overview of the discovery, preclinical

development, and clinical evaluation of Deucrictibant, with a focus on its pharmacological

properties, experimental methodologies, and clinical trial data.

Discovery and Preclinical Development
Potency and Selectivity
Deucrictibant was identified as a highly potent antagonist of the human bradykinin B2

receptor. Preclinical in vitro and ex vivo studies demonstrated that Deucrictibant is significantly

more potent than icatibant, an established injectable bradykinin B2 receptor antagonist used for

on-demand HAE treatment. Reports indicate that Deucrictibant is approximately 20 to 24

times more potent than icatibant in antagonizing the human B2 receptor.[1]

Table 1: Comparative Potency of Deucrictibant and Icatibant

Compound Target
Relative Potency vs.
Icatibant

Deucrictibant (PHA121) Bradykinin B2 Receptor ~20-24x higher

Icatibant Bradykinin B2 Receptor 1x

Note: Data compiled from preclinical studies.

Preclinical Models
The efficacy of Deucrictibant was evaluated in several preclinical models, including in vivo

bradykinin challenge studies in animals. These models were crucial for establishing the proof-

of-concept and for predicting the pharmacodynamic effects in humans.

A key preclinical model involved a bradykinin challenge in cynomolgus monkeys. In this model,

intravenous administration of bradykinin induces a transient, dose-dependent decrease in

blood pressure. The ability of Deucrictibant to attenuate this effect was assessed.
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Experimental Protocol: Bradykinin Challenge in Cynomolgus Monkeys

Animal Model: Conscious, freely moving cynomolgus monkeys were used.

Bradykinin Administration: A bolus of bradykinin was administered intravenously via an

infusion line and a remote-control pump to establish a baseline transient reduction in mean

arterial blood pressure (MABP) of approximately 20-40 mmHg.

Deucrictibant Administration: Oral Deucrictibant was administered at various dose levels.

[4]

Endpoint Measurement: The MABP was continuously measured using telemetry. The

percentage change in the bradykinin-induced blood pressure reduction before and after

Deucrictibant administration was calculated to determine the antagonistic effect.[4]

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the plasma

concentration of Deucrictibant and the inhibition of the bradykinin-induced response was

established using data from a satellite study in monkeys and quantified using a maximal

effect model.[4]

These studies demonstrated that oral Deucrictibant effectively inhibited the hemodynamic

effects of bradykinin, with a faster onset and longer duration of action compared to

subcutaneously administered icatibant.

To address the species selectivity of Deucrictibant, a humanized bradykinin B2 receptor

transgenic rat model was developed. This model provided a more relevant system for studying

the efficacy of a human-specific antagonist.

Experimental Protocol: Carrageenan-Induced Paw Edema in Humanized B2 Receptor Rats

Animal Model: A transgenic rat line expressing the humanized bradykinin B2 receptor on a

Sprague Dawley background was generated using CRISPR/Cas9-mediated gene editing.

Induction of Edema: Edema was induced by injecting carrageenan into the paw of the rats.

Deucrictibant Administration: Oral Deucrictibant was administered to the rats.
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Endpoint Measurement: The degree of paw edema was measured over time to assess the

inhibitory effect of Deucrictibant.

This model confirmed the in vivo efficacy of Deucrictibant in a system expressing the human

target receptor.
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Preclinical Development Workflow for Deucrictibant.

Clinical Development
The clinical development program for Deucrictibant encompasses Phase 1 studies in healthy

volunteers and Phase 2 and 3 trials in patients with HAE. The program is designed to evaluate

the two distinct formulations, PHVS416 for on-demand treatment and PHVS719 for

prophylaxis.

Phase 1 Studies in Healthy Volunteers
Phase 1 trials were conducted to assess the safety, tolerability, and pharmacokinetics of single

and multiple ascending doses of Deucrictibant in healthy volunteers.

Single-ascending-dose studies demonstrated that PHVS416 is rapidly absorbed, with

therapeutic plasma concentrations achieved within 30 minutes. Data from these studies

showed predictable linear pharmacokinetics at doses up to 50 mg.[2]

Table 2: Pharmacokinetic Parameters of Single-Dose PHVS416 in Healthy Volunteers
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Parameter Value

Time to Reach Therapeutic Levels (>EC85) Within 30 minutes

Pharmacokinetics Linear and predictable up to 50 mg

Note: EC85 is the concentration estimated to provide 85% of the maximal response.

A Phase 1 study evaluated the pharmacokinetic profile of PHVS719 to support its use as a

once-daily prophylactic treatment. The study compared the extended-release formulation to the

immediate-release formulation.

Experimental Protocol: Phase 1 Study of PHVS719

An open-label, single-dose, randomized, crossover study was conducted in healthy volunteers.

Participants received different formulations and doses of Deucrictibant under fasting and fed

conditions. The primary pharmacokinetic parameters measured were Cmax (maximum plasma

concentration), tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Plasma concentrations of PHA121 were determined using a validated LC-MS/MS method.

Results showed that a single dose of the 40 mg extended-release tablet (XR2) achieved

therapeutic plasma concentrations within approximately two hours, and these levels were

sustained for at least 30 hours. Food intake did not significantly affect the time to reach or

maintain therapeutic exposure. The 24-hour exposure of the 40 mg extended-release tablet

was comparable to that of two 20 mg doses of the immediate-release softgel capsules.

Table 3: Pharmacokinetic Parameters of PHVS719 (40 mg Extended-Release Tablet) in

Healthy Volunteers

Parameter Value

Time to Reach Therapeutic Levels (>EC85) ~2 hours

Duration at Therapeutic Levels ≥30 hours

Effect of Food
No significant effect on time to or duration of

therapeutic exposure
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Note: Data from a Phase 1 study in healthy volunteers.

Phase 1 Clinical Trial Design
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Generalized Phase 1 Clinical Trial Workflow.

Clinical Efficacy and Safety in HAE Patients
The RAPIDe clinical trial program is evaluating the efficacy and safety of PHVS416 for the on-

demand treatment of HAE attacks.

RAPIDe-1 (Phase 2)
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The RAPIDe-1 trial was a Phase 2, double-blind, placebo-controlled, randomized, crossover,

dose-ranging study.

Experimental Protocol: RAPIDe-1 Trial

Patient Population: The trial enrolled adult patients (ages 18-75) with HAE type 1 or 2 who

had a history of frequent attacks.[2]

Study Design: Patients were randomized to receive one of three single dose levels of

PHVS416 or placebo to treat HAE attacks. The crossover design allowed for intra-patient

comparisons.

Primary Endpoint: The primary endpoint was the change in a composite visual analogue

scale (VAS-3) score for three symptoms (skin pain, skin swelling, and abdominal pain) at four

hours post-treatment compared to placebo.

Key Inclusion Criteria: Diagnosis of HAE type 1 or 2, a history of ≥3 attacks in the last 4

months or ≥2 attacks in the last 2 months prior to screening, and access to and experience

with on-demand medications.[5]

Key Exclusion Criteria: Pre-enrollment use of certain medications within specified

timeframes, pregnancy or breastfeeding, and conditions that would interfere with study

participation.[5]

The RAPIDe-1 trial met its primary and all key secondary endpoints, demonstrating that

PHVS416 significantly reduced the symptoms of HAE attacks compared to placebo.[3]

The CHAPTER clinical trial program is assessing the efficacy and safety of Deucrictibant for

the long-term prophylaxis of HAE attacks.

CHAPTER-1 (Phase 2)

The CHAPTER-1 study was a Phase 2 trial that provided proof-of-concept for the prophylactic

use of Deucrictibant.

Experimental Protocol: CHAPTER-1 Trial
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Patient Population: The study enrolled patients with HAE.

Study Design: This was a randomized, placebo-controlled study. Due to the extended-

release formulation (PHVS719) being in early development, the immediate-release capsule

(PHVS416) was dosed twice daily as a proof-of-concept.

Primary Endpoint: The primary endpoint was the time-normalized number of investigator-

confirmed HAE attacks during the treatment period.

The CHAPTER-1 study demonstrated a statistically significant reduction in the monthly attack

rate in patients treated with Deucrictibant compared to placebo. An open-label extension of

the study showed sustained efficacy and a favorable safety profile with long-term treatment.[6]

Table 4: Summary of Key Clinical Trial Results

Trial Phase Formulation Indication Key Finding

RAPIDe-1 2

PHVS416

(Immediate-

Release)

On-demand

Treatment

Significantly

reduced

symptoms of

HAE attacks vs.

placebo.

CHAPTER-1 2

PHVS416 (as

proof-of-concept

for PHVS719)

Prophylactic

Treatment

Significantly

reduced the

monthly HAE

attack rate vs.

placebo.

Note: This table summarizes the main outcomes of the Phase 2 studies.

Mechanism of Action: Bradykinin B2 Receptor
Antagonism
Deucrictibant exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor. In

HAE, excessive bradykinin binds to this receptor on endothelial cells, triggering a signaling

cascade that leads to increased vascular permeability, fluid leakage into the surrounding
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tissues, and the clinical manifestations of angioedema. By competitively inhibiting the binding

of bradykinin to the B2 receptor, Deucrictibant effectively prevents this downstream signaling,

thereby mitigating or preventing the swelling and associated symptoms of HAE attacks.

Mechanism of Action of Deucrictibant
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Signaling Pathway Blockade by Deucrictibant.

Conclusion
Deucrictibant (PHA121) represents a significant advancement in the development of oral

therapies for Hereditary Angioedema. Its high potency as a bradykinin B2 receptor antagonist,

demonstrated in robust preclinical models, has translated into promising clinical efficacy for

both on-demand and prophylactic treatment. The development of two distinct formulations, an

immediate-release capsule (PHVS416) and an extended-release tablet (PHVS719), is tailored

to meet the diverse needs of HAE patients. The ongoing Phase 3 clinical trials will further

elucidate the long-term safety and efficacy of Deucrictibant and its potential to become a

valuable and convenient treatment option for individuals living with HAE.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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